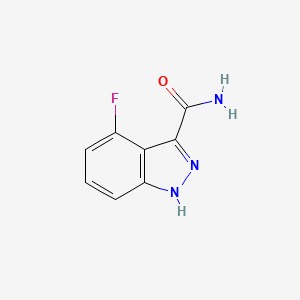
4-Fluoro-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1H-indazole-3-carboxamide is a heterocyclic compound that contains a fluorine atom at the 4-position and a carboxamide group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been investigated for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-indazole-3-carboxamide typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole-3-carboxamide: Lacks the fluorine atom at the 4-position.
4-Chloro-1H-indazole-3-carboxamide: Contains a chlorine atom instead of fluorine.
4-Methyl-1H-indazole-3-carboxamide: Contains a methyl group instead of fluorine.
Uniqueness
4-Fluoro-1H-indazole-3-carboxamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications compared to its non-fluorinated analogs .
Propiedades
Número CAS |
1638591-45-3 |
|---|---|
Fórmula molecular |
C8H6FN3O |
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
4-fluoro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C8H6FN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12) |
Clave InChI |
GEZHIKGZYQTNRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=NN2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















